molecular formula C25H16ClFO4 B11140830 (2Z)-6-[(2-chloro-4-fluorobenzyl)oxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one

(2Z)-6-[(2-chloro-4-fluorobenzyl)oxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one

Cat. No.: B11140830
M. Wt: 434.8 g/mol
InChI Key: IOHCJJOILLWQBU-VROXFSQNSA-N
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Description

(2Z)-6-[(2-chloro-4-fluorobenzyl)oxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one: , also known by its systematic IUPAC name, is a complex organic compound with a fascinating structure. Let’s break it down:

  • The benzofuran core consists of a fused benzene ring and a furan ring.
  • The chromen moiety (also called coumarin) is a bicyclic system containing a benzene ring fused to a pyrone ring.
  • The (2Z)-6-[(2-chloro-4-fluorobenzyl)oxy] substituent indicates a chloro-fluorobenzyl ether group attached at position 6.

Preparation Methods

Synthetic Routes:

  • One-Pot Synthesis

    • A common method involves a one-pot reaction where a suitable chromenone precursor reacts with a chloro-fluorobenzyl alcohol in the presence of a base (such as potassium carbonate) and a dehydrating agent (like tosyl chloride).
    • The reaction proceeds via an O-alkylation process, resulting in the formation of the desired compound.
  • Multistep Synthesis

    • Alternatively, a multistep approach can be employed:
      • First, prepare the chromenone intermediate.
      • Next, react the intermediate with the chloro-fluorobenzyl alcohol under basic conditions to form the target compound.

Industrial Production:

  • While no specific industrial production methods are widely documented for this compound, it can be synthesized on a laboratory scale using the methods mentioned above.

Chemical Reactions Analysis

    Common Reagents and Conditions:

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific protein targets or cellular pathways. detailed studies are needed to elucidate this fully.

Comparison with Similar Compounds

    Similar Compounds:

: Reference 1 : Reference 2 : Reference 3

Properties

Molecular Formula

C25H16ClFO4

Molecular Weight

434.8 g/mol

IUPAC Name

(2Z)-6-[(2-chloro-4-fluorophenyl)methoxy]-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C25H16ClFO4/c26-21-11-18(27)6-5-17(21)14-29-19-7-8-20-23(12-19)31-24(25(20)28)10-15-9-16-3-1-2-4-22(16)30-13-15/h1-12H,13-14H2/b24-10-

InChI Key

IOHCJJOILLWQBU-VROXFSQNSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)F)Cl

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)F)Cl

Origin of Product

United States

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